Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine has been extensively studied using various spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) calculations were performed to optimize the geometrical parameters and to provide complete vibrational assignments based on Potential Energy Distribution (PED). The study also included Potential Energy Scan (PES) to determine the conformational preferences of the molecule. The HOMO-LUMO bandgap energy and electron excitation analysis were obtained to gain insight into the electronic properties of the compound. Additionally, the study investigated the most reactive sites of the compound using Molecular Electrostatic Potential (MEP) energy surface and Fukui function descriptor with Natural Population Analysis (NPA) charges. The delocalization of charge due to intramolecular interactions was elucidated through Natural bond orbital analysis (NBO). Topological studies including Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) were performed alongside thermodynamic parameters at different temperatures. The compound's anticancer activity against VEGFR-2 Kinase inhibitor receptors was also studied using molecular docking .
Synthesis Analysis
The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been described, with a variety of substituents leading to a broad range of inhibitory potencies against 5alpha-reductase isozymes 1 and 2. The synthesis process involved protection, reduction, and substitution reactions, with some compounds showing significant in vivo activity by reducing prostate weights in castrated testosterone-treated rats . Another synthesis process was optimized for the production of a crucial intermediate of vandetanib, yielding a total product yield of 70.6% .
Chemical Reactions Analysis
A novel series of 4-methoxy and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives were synthesized and tested for their DPPH radical-scavenging and antiproliferative activity against various cancer cell lines. The synthesis involved the reaction of benzofurans with chlorosulfonyl isocyanate (CSI) and subsequent reactions with piperidine to yield N-piperidinosulfonyl carbamate derivatives. Some compounds exhibited moderate to high activity against cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, was determined, showing that the piperazine ring adopts a chair conformation and the dihedral angles between the piperazine and benzene rings are around 30 degrees . The crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were also reported, providing insight into the structural features of these types of compounds .
Scientific Research Applications
Synthesis and Medicinal Chemistry
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is involved in various synthetic processes in medicinal chemistry. For example, it plays a role in the synthesis of oxindoles through palladium-catalyzed C-H functionalization, demonstrating its significance in creating structures relevant to medicinal chemistry (Magano et al., 2014). The compound is also a key intermediate in the preparation of derivatives with therapeutic potential for liver disorders (Ibenmoussa et al., 1998).
Imaging and Diagnostic Applications
In the field of imaging, benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate derivatives are used in developing agents for positron emission tomography (PET), particularly for investigating pancreatic beta-cells in diabetes (Wängler et al., 2004).
Synthetic Intermediate in Natural Product Chemistry
This compound is utilized as a synthetic intermediate in the creation of natural products like vertine and lythrine. These compounds have shown a range of biological activities, including anti-inflammatory and antispasmodic actions (Lin et al., 2016).
Development of Antagonists and Receptor Ligands
It's also involved in the synthesis of highly potent and selective σ-receptor ligands, indicating its potential in developing treatments targeting these receptors (Maier & Wünsch, 2002). Additionally, its derivatives have been studied for their role as CCR5 antagonists, which are important in HIV-1 research (Imamura et al., 2006).
Safety And Hazards
properties
IUPAC Name |
benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-17(21-2)15(19)14-8-10-18(11-9-14)16(20)22-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSOLNIURSFPEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626631 | |
Record name | Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
CAS RN |
148148-48-5 | |
Record name | Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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